![molecular formula C33H38F2N4O3 B1242166 3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1242166.png)
3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea
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Overview
Description
SR 144190 is a small molecule drug developed by SanofiThis compound has been studied for its potential therapeutic applications in treating various diseases, including anxiety, asthma, and other immune and nervous system disorders .
Preparation Methods
The synthesis of SR 144190 involves several steps. The process begins with the addition of potassium cyanide to 3,4-difluorobenzaldehyde in the presence of sodium bisulfite to form cyanohydrin. The hydroxyl group of cyanohydrin is then protected as the tetrahydropyranyl ether, followed by alkylation with bromoethyl benzoate in the presence of lithium diisopropylamide. The cyano group is then catalytically hydrogenated, and the tetrahydropyranyl group is cleaved under acidic conditions to yield amino alcohol. This amino alcohol is acylated with chloroacetyl chloride to produce chloroacetamide, which undergoes intramolecular cyclization to form a racemic morpholinone. The desired enantiomer is obtained by resolution using L-tartaric acid. The morpholinone is then reduced to the corresponding morpholine using borane in tetrahydrofuran .
Chemical Reactions Analysis
SR 144190 undergoes various chemical reactions, including:
Oxidation and Reduction: The cyano group in the intermediate stages is reduced to an amino group using catalytic hydrogenation.
Substitution: The hydroxyl group of cyanohydrin is protected and then substituted with bromoethyl benzoate.
Cyclization: The chloroacetamide undergoes intramolecular cyclization to form morpholinone.
Acylation: The amino alcohol is acylated with chloroacetyl chloride to form chloroacetamide.
Scientific Research Applications
SR 144190 has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Respiratory Diseases: It has been evaluated for its ability to block neurokinin A-induced contractile responses in the respiratory tract, indicating potential as an antiasthmatic agent.
Nervous System Disorders: As a neurokinin 2 receptor antagonist, it has been studied for its potential in treating anxiety and other nervous system disorders.
Immune System Diseases: Its role in modulating immune responses has also been explored.
Mechanism of Action
SR 144190 exerts its effects by selectively inhibiting the binding of neurokinin A to neurokinin 2 receptors. This inhibition prevents the downstream signaling pathways that lead to various physiological responses, such as bronchoconstriction in the respiratory tract. By blocking these pathways, SR 144190 can potentially alleviate symptoms associated with diseases like asthma and anxiety .
Comparison with Similar Compounds
SR 144190 is compared with other neurokinin receptor antagonists, such as SR 48968 and MEN 10376. Studies have shown that SR 144190 and SR 48968 are more potent than the peptide antagonist MEN 10376, indicating their greater therapeutic potential as antiasthmatic agents . Other similar compounds include nepadutant and saredutant, which also target neurokinin receptors but may have different selectivity and potency profiles .
Properties
Molecular Formula |
C33H38F2N4O3 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
3-[1-[2-[4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea |
InChI |
InChI=1S/C33H38F2N4O3/c1-37(2)31(41)36-32(26-11-7-4-8-12-26)15-18-38(19-16-32)20-17-33(27-13-14-28(34)29(35)23-27)24-39(21-22-42-33)30(40)25-9-5-3-6-10-25/h3-14,23H,15-22,24H2,1-2H3,(H,36,41) |
InChI Key |
QNLIUVLFRVYNCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)F)F)C5=CC=CC=C5 |
Synonyms |
3-(1-(2-(4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl)ethyl)-4-phenylpiperidin-4-yl)-1-dimethylurea SR 144190 SR-144190 |
Origin of Product |
United States |
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